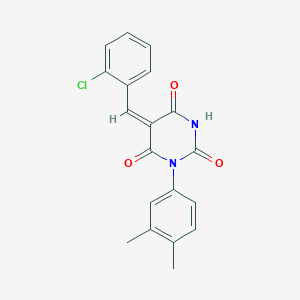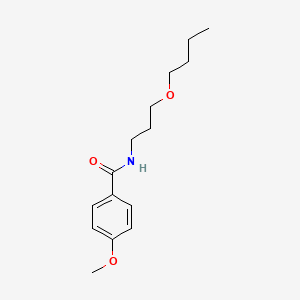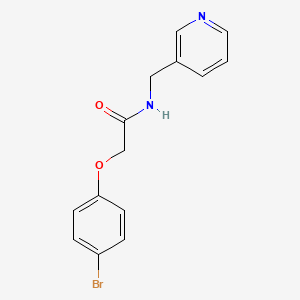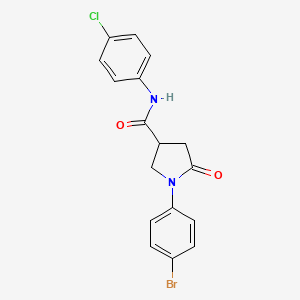
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in scientific research. This compound is also known as CC-115 and is a novel inhibitor of the protein kinase mTOR, which plays a critical role in regulating cell growth and proliferation.
Mechanism of Action
CC-115 is a potent and selective inhibitor of mTOR kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. CC-115 inhibits both mTORC1 and mTORC2, leading to a reduction in the phosphorylation of downstream targets such as p70S6K and AKT. This results in a decrease in protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
CC-115 has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast cancer, ovarian cancer, and glioblastoma. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, leading to improved outcomes in preclinical models. CC-115 has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NLRP3 inflammasome, a key mediator of inflammation.
Advantages and Limitations for Lab Experiments
CC-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of mTOR kinase activity, which makes it a valuable tool for studying the role of mTOR in various cellular processes. CC-115 has also been shown to have anti-tumor and anti-inflammatory effects, which make it a useful compound for studying cancer and inflammation. However, CC-115 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on mTOR activity. In addition, CC-115 has not been extensively studied in humans, which limits its clinical applicability.
Future Directions
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the study of CC-115 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further research is needed to understand the effects of CC-115 on mTOR activity in different cell types and in different disease contexts. Finally, the development of more potent and selective mTOR inhibitors based on the structure of CC-115 may lead to improved therapies for cancer and other diseases.
Synthesis Methods
The synthesis of CC-115 involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield 5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of CC-115 has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
CC-115 has potential applications in scientific research, particularly in the field of cancer research. The protein kinase mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in the development and progression of various cancers. CC-115 has been shown to inhibit mTOR activity, leading to a reduction in cell proliferation and tumor growth. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-8-14(9-12(11)2)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYROGZXVFQGFQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)


![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)

![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)

![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)